molecular formula C11H18OSi B082651 Silane, trimethyl(2-phenylethoxy)- CAS No. 14629-58-4

Silane, trimethyl(2-phenylethoxy)-

Cat. No. B082651
CAS RN: 14629-58-4
M. Wt: 194.34 g/mol
InChI Key: ZDEFWWOHFSCODL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Silane, trimethyl(2-phenylethoxy)-, also known as PMEO-trimethylsilane, is a chemical compound that is widely used in the field of organic synthesis. It is a colorless and clear liquid that is soluble in most organic solvents. PMEO-trimethylsilane is an important reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.

Mechanism Of Action

Silane, trimethyl(2-phenylethoxy)-ylsilane acts as a protecting group for alcohols and carboxylic acids by forming a stable silyl ether or ester bond with the functional group. The protecting group can be removed under mild conditions using an acid or fluoride ion source, allowing for the recovery of the original functional group. Silane, trimethyl(2-phenylethoxy)-ylsilane also acts as a reagent in organic synthesis by participating in various reactions, such as nucleophilic substitution, reduction, and oxidation.

Biochemical And Physiological Effects

Silane, trimethyl(2-phenylethoxy)-ylsilane has no known biochemical or physiological effects on humans or animals. However, it is important to handle this compound with caution as it is flammable and can cause irritation to the skin and eyes.

Advantages And Limitations For Lab Experiments

Silane, trimethyl(2-phenylethoxy)-ylsilane is a versatile reagent that is widely used in organic synthesis. It has several advantages, including high reactivity, good selectivity, and compatibility with a wide range of functional groups. Silane, trimethyl(2-phenylethoxy)-ylsilane also has several limitations, including its high cost, limited availability, and potential toxicity.

Future Directions

Silane, trimethyl(2-phenylethoxy)-ylsilane is an important reagent in organic synthesis, and future research should focus on developing new and efficient synthetic routes for its production. Additionally, the development of new applications for Silane, trimethyl(2-phenylethoxy)-ylsilane in the synthesis of pharmaceuticals, agrochemicals, and polymers should be explored. Future research should also focus on the development of safer and more environmentally friendly methods for handling and disposing of Silane, trimethyl(2-phenylethoxy)-ylsilane.
In conclusion, Silane, trimethyl(2-phenylethoxy)-ylsilane is an important reagent in organic synthesis that has several scientific research applications. It is a versatile compound that is used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. Silane, trimethyl(2-phenylethoxy)-ylsilane has several advantages and limitations, and future research should focus on developing new synthetic routes and applications for this compound.

Synthesis Methods

Silane, trimethyl(2-phenylethoxy)-ylsilane is primarily synthesized through the reaction of trimethylsilyl chloride with 2-phenylethanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions and in an inert atmosphere to prevent the formation of unwanted by-products. The resulting Silane, trimethyl(2-phenylethoxy)-ylsilane is then purified by distillation or column chromatography.

Scientific Research Applications

Silane, trimethyl(2-phenylethoxy)-ylsilane is widely used in organic synthesis as a protecting group for alcohols and carboxylic acids. It is also used as a reagent in the synthesis of various organic compounds, including natural products, pharmaceuticals, agrochemicals, and polymers. Silane, trimethyl(2-phenylethoxy)-ylsilane has been used in the synthesis of the anti-cancer drug, Taxol, and the anti-inflammatory drug, Celecoxib. It is also used in the synthesis of various agrochemicals, such as insecticides and herbicides.

properties

CAS RN

14629-58-4

Product Name

Silane, trimethyl(2-phenylethoxy)-

Molecular Formula

C11H18OSi

Molecular Weight

194.34 g/mol

IUPAC Name

trimethyl(2-phenylethoxy)silane

InChI

InChI=1S/C11H18OSi/c1-13(2,3)12-10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3

InChI Key

ZDEFWWOHFSCODL-UHFFFAOYSA-N

SMILES

C[Si](C)(C)OCCC1=CC=CC=C1

Canonical SMILES

C[Si](C)(C)OCCC1=CC=CC=C1

Origin of Product

United States

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